Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

Lipophilicity Partition Coefficient Physicochemical Characterization

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4) is a synthetic piperidinone derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound exhibits a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 92246-21-4
Cat. No. B3021377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-1-phenylpiperidine-3-carboxylate
CAS92246-21-4
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeySRZRBQSYAYJVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4): Procurement-Ready Profile and Core Chemical Identity


Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 92246-21-4) is a synthetic piperidinone derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The compound exhibits a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol . It is characterized by a piperidine ring bearing a 4-oxo substituent, a 3-carboxylate ethyl ester group, and an N-phenyl moiety, a structural arrangement that confers distinct physicochemical properties relative to its closest analogs . Vendors commonly supply this compound as a pale-yellow to yellow-brown liquid with a typical purity specification of 95% [1], and it is stored at 2–8°C to maintain integrity .

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: Why In-Class Piperidine Analogs Are Not Interchangeable


Compounds within the piperidine carboxylate family, including esters with varying alkyl chain lengths or differing oxidation states, cannot be swapped indiscriminately in research or development workflows. Subtle structural modifications—such as replacing the ethyl ester with a methyl ester or removing the 4-oxo group—produce measurable shifts in lipophilicity, boiling point, and density that directly impact synthetic yields, chromatographic behavior, and biological partitioning [1]. Moreover, the 4-oxo-1-phenylpiperidine-3-carboxylate scaffold has been explicitly identified as a privileged core in the alkyl 4-oxo-piperidine 3-carboxylate class, which exhibits the most efficient antiplasmodial effects among evaluated analogs, underscoring that even within a narrow chemotype, minor changes can alter biological efficacy [2]. The quantitative evidence that follows documents exactly where CAS 92246-21-4 departs from its closest structural neighbors.

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: Head-to-Head Quantitative Differentiation vs. Key Analogs


Lipophilicity (LogP) of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate vs. Methyl Ester and Reduced Analog

The ethyl ester exhibits a calculated LogP of 1.71, positioning it between the less lipophilic methyl ester (LogP = 1.32) and the more lipophilic reduced ethyl 1-phenylpiperidine-3-carboxylate (LogP = 2.47) [1]. This intermediate lipophilicity can influence membrane permeability and solubility in biological assays.

Lipophilicity Partition Coefficient Physicochemical Characterization

Boiling Point of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate vs. Methyl 4-oxo Analog

The ethyl ester demonstrates a boiling point of 383.0 ± 42.0 °C (at 760 mmHg), which is approximately 12.7 °C higher than that of the corresponding methyl ester (370.3 °C) [1]. This elevated boiling point can affect distillation and evaporation parameters during purification.

Boiling Point Thermal Properties Purification

Density of Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate vs. Methyl Ester

The ethyl ester exhibits a predicted density of 1.164 ± 0.06 g/cm³ (at 20 °C, 760 mmHg), which is lower than that of the methyl ester (1.191 g/cm³) [1]. This difference in density can influence solution preparation and handling in automated synthesis platforms.

Density Physical Property Formulation

Antiplasmodial Efficacy of the 4-Oxo-1-phenylpiperidine-3-carboxylate Scaffold vs. Lead Structures

Alkyl 4-oxo-piperidine 3-carboxylates were identified as the most efficient antiplasmodial agents among compounds evaluated against the deoxyhypusine hydroxylase (DHH) target in Plasmodium falciparum, demonstrating superior in vitro and in vivo efficacy compared to the lead compounds mimosine and ciclopiroxolamine [1][2].

Antiplasmodial Activity Malaria Scaffold Validation

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate: Primary Application Domains Based on Quantified Differentiated Properties


Optimization of Synthetic Intermediates for Antimalarial Lead Discovery

Given the established antiplasmodial efficacy of the alkyl 4-oxo-piperidine 3-carboxylate class [1], this compound serves as a validated core scaffold for designing new derivatives targeting Plasmodium falciparum deoxyhypusine hydroxylase (DHH). Researchers can leverage the ethyl ester as a starting point for systematic SAR studies, varying the ester moiety to modulate lipophilicity and potency, as documented by the logP differences between ethyl and methyl analogs .

Physicochemical Property Calibration in Medicinal Chemistry Campaigns

The intermediate lipophilicity (LogP 1.71) and distinct boiling point (383.0 °C) of the ethyl ester make it a valuable tool for calibrating pharmacokinetic and purification parameters in lead optimization. Compared to the more polar methyl ester (LogP 1.32) or the more lipophilic reduced analog (LogP 2.47), the ethyl variant offers a unique physicochemical profile that can be exploited to fine-tune compound properties without introducing additional synthetic complexity [1].

Building Block for Diverse Heterocyclic Libraries

The compound's reactive ketone and ester functionalities enable its use as a versatile building block in the construction of complex heterocycles, including fused piperidines and spirocyclic scaffolds. Its established presence in commercial vendor catalogs and inclusion in synthetic route databases underscores its role as a key intermediate in medicinal chemistry programs requiring the 4-oxo-1-phenylpiperidine core.

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